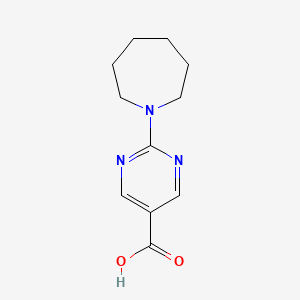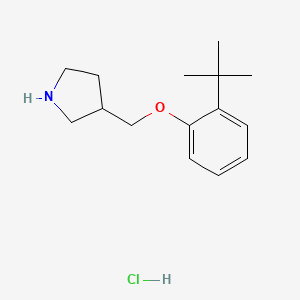
2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly mentioned in the search results . For detailed information, it would be best to refer to its Material Safety Data Sheet (MSDS) or consult with a qualified supplier.Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Nitroindoles
This compound is utilized in the synthesis of 2-nitroindoles , which are important intermediates in the production of pharmaceuticals and agrochemicals. The tert-butyl group can provide steric hindrance, which is beneficial in selective reactions .
Mono-Boc Protection of α,ω-Diamines
In the field of organic synthesis, protecting groups like Boc (tert-butyloxycarbonyl) are crucial. This compound serves as a reagent for the mono-Boc protection of α,ω-diamines, allowing for selective reactions in multi-step synthetic processes .
Analytical Chemistry
The compound finds its application in analytical chemistry where it may be used as a standard or reagent in chromatographic analysis and mass spectrometry. This aids in the identification and quantification of complex organic molecules .
Biopharma Production
In biopharmaceutical production, this compound could be involved in the synthesis of small molecule drugs. Its role in the modification of pharmacophores can help in optimizing drug properties like potency, selectivity, and pharmacokinetics .
Safety Applications
Due to its chemical properties, this compound might be used in safety applications within chemical research labs, such as developing new materials with flame-retardant properties or as a part of safety protocols in chemical handling .
Material Science
In material science, the compound’s ability to act as a linker or spacer can be exploited in the creation of new polymers or coatings. This can lead to the development of materials with unique mechanical, thermal, or chemical properties.
Drug Discovery
Lastly, in drug discovery, this compound can be used as a building block in the construction of molecular libraries. These libraries are screened against various biological targets to identify potential new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQQRDCHBMGMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



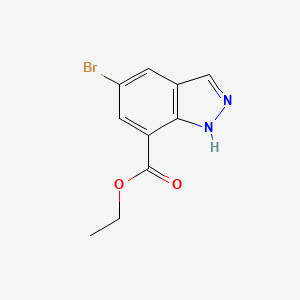
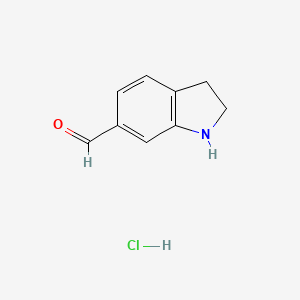


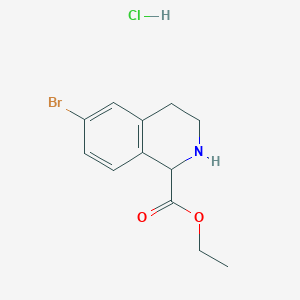

![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)


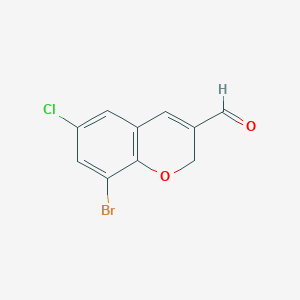
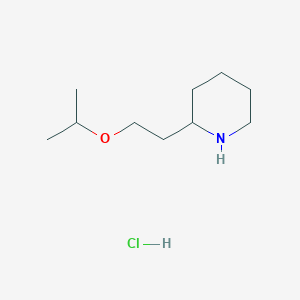
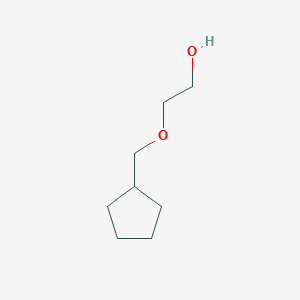
![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)
